2-Chlorophenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWIWQGBUQAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969977 | |
| Record name | 2-Chlorophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54683-91-9 | |
| Record name | 2-Chlorophenyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorophenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Aryl Benzoates in Contemporary Chemical Science
Aryl benzoates are a class of compounds recognized for their significant and widespread roles across the chemical sciences. They are integral structural motifs found in a variety of important substances, including pharmaceuticals, agrochemicals, and polymers. christuniversity.in Beyond their presence in final products, they are valuable as synthetic intermediates and are sometimes employed as arylating agents in transition metal-catalyzed reactions. christuniversity.in
The synthesis of aryl esters has garnered considerable attention from organic chemists, leading to the development of novel methodologies that circumvent the limitations of traditional esterification. christuniversity.in Modern techniques, such as palladium-catalyzed C-O bond formation, provide alternative routes for coupling carboxylic acids with iodoarenes, even accommodating a variety of functional groups. christuniversity.in
Recent research has further expanded the utility of benzoates into highly specialized applications. For instance, benzoate (B1203000) additives have been found to be crucial for enabling the oxidative addition step in Ruthenium(II)-catalyzed C-H arylation of fluoroarenes. acs.org Mechanistic studies have revealed that the benzoate engages in cyclometalation with the aryl-Ru(II) species, forming an anionic intermediate that facilitates the key oxidative addition of the aryl halide. acs.org In the field of photochemistry, benzoyl groups have been identified as a novel and versatile architecture for photosensitizers. rsc.org Specifically, they can act as photosensitization auxiliaries in light-powered direct C(sp³)–H fluorination reactions, a transformation of significant interest for late-stage functionalization in drug discovery. rsc.orguni-regensburg.de This approach not only enables the fluorination of complex molecules but also accelerates reaction kinetics and improves yields. rsc.org Furthermore, aryl benzoates serve as model compounds for studying fundamental photochemical processes, such as the photo-Fries rearrangement, in various media to control product selectivity. conicet.gov.ar
Scope of Academic Inquiry into 2 Chlorophenyl Benzoate Architectures
Classical Esterification Reactions for 2-Chlorophenyl Benzoate Synthesis
The most fundamental approach to synthesizing this compound is through the direct esterification of benzoic acid and 2-chlorophenol (B165306). ontosight.ai This reaction, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. semanticscholar.org
Catalytic Approaches in Ester Formation
Various catalysts can be employed to facilitate the esterification process. Traditional methods often utilize strong mineral acids like sulfuric acid or phosphoric acid. mdpi.com However, due to challenges with catalyst recovery and waste generation, there has been a shift towards using solid acid catalysts. mdpi.com
Lewis acids such as zinc chloride (ZnCl2) have been shown to be effective catalysts for the synthesis of phenyl benzoates from carboxylic acids and phenols. ijsrp.org The use of ZnCl2 in combination with phosphorus oxychloride (POCl3) provides good to excellent yields of the corresponding esters. ijsrp.org Studies have shown that while POCl3 alone results in partial product formation even after extended reaction times, the addition of ZnCl2 significantly improves the reaction rate and yield. ijsrp.org
Another catalytic system involves the use of N-bromosuccinimide (NBS). semanticscholar.org NBS has been identified as an efficient and selective catalyst for the direct esterification of both aryl and alkyl carboxylic acids under neat conditions. semanticscholar.org The optimal conditions for the synthesis of methyl benzoate using NBS were found to be a 7 mol% catalyst loading at 70°C. semanticscholar.org
Solid acid catalysts, such as zirconium/titanium (Zr/Ti) solid acids, have also been developed for the esterification of benzoic acids with methanol. mdpi.com These catalysts offer the advantage of being recoverable and reusable, making the process more environmentally friendly. mdpi.com
Optimization Strategies for Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, catalyst loading, and the ratio of reactants.
For instance, in the ZnCl2/POCl3 catalyzed esterification, it was found that the ideal condition was using 1.0 equivalent of ZnCl2 in POCl3 at a temperature of 75-80°C. ijsrp.org Similarly, in the NBS-catalyzed esterification, a catalyst loading of 7 mol% and a temperature of 70°C were identified as optimal. semanticscholar.org
The choice of solvent can also play a significant role. For example, in the phase-transfer catalytic synthesis of phenyl benzoate, polar organic solvents like dichloromethane (B109758) and chlorobenzene were found to promote high conversion and fast reaction rates. epa.gov
Furthermore, purification techniques such as rectification under vacuum can be employed to obtain high-purity products. google.com In one instance, this method was used to recover unreacted starting material and isolate the final product with a purity of over 98%. google.com
Advanced Synthetic Routes to this compound Derivatives
Beyond classical esterification, more advanced synthetic strategies have been developed to access a wider range of this compound derivatives with diverse functionalities.
Multi-Step Synthesis Pathways from Diverse Precursors
Complex derivatives of this compound often require multi-step synthetic sequences. These pathways can involve the construction of intricate molecular scaffolds prior to the final esterification step.
For example, the synthesis of 7-(2-Chlorophenyl)-2-oxobenzo[d] ontosight.aiasianpubs.orgoxathiol-5-yl 2-chlorobenzoate (B514982) involves the initial formation of an oxathiol (B26401) ring through the cyclization of 2-chlorophenyl isothiocyanate with an ortho-hydroxybenzoic acid derivative. This intermediate is then esterified with 2-chlorobenzoic acid to yield the final product.
Another example is the synthesis of adamantyl-based ester derivatives. A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids in the presence of potassium carbonate in dimethylformamide. mdpi.com This approach allows for the introduction of the bulky adamantane (B196018) moiety, which can confer unique properties to the final molecule. mdpi.com
The synthesis of novel benzophenone (B1666685) fused azetidinone derivatives also follows a multi-step route. mdpi.com This process begins with the benzoylation of o-cresol, followed by a Fries rearrangement to form hydroxy benzophenones, which then undergo further reactions to build the final complex structure containing a benzoate moiety. mdpi.com
Organocatalytic Applications in Benzoate Functionalization
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. tandfonline.com Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective in activating both the nucleophile and the electrophile in a reaction.
Tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) has been used as a bifunctional organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. tandfonline.com While not a direct synthesis of this compound, this demonstrates the potential of benzoate-derived organocatalysts in complex organic transformations.
Other research has explored the use of tetraethylammonium 2-(hydroxycarbamoyl)benzoate (TEAHCB) as a bifunctional organocatalyst for the cyanosilylation of carbonyl compounds. sciforum.net The development of such catalysts highlights the ongoing efforts to create more efficient and selective methods for functionalizing molecules, which could be applied to the synthesis of novel benzoate derivatives.
Phase Transfer Catalysis in Chlorophenyl Benzoate Systems
Phase transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst facilitates the transport of a reactant from one phase to another, enabling the reaction to proceed. wikipedia.org
The synthesis of phenyl benzoate from benzoyl chloride and phenol (B47542) has been studied using quaternary ammonium (B1175870) salts and tertiary amines as phase-transfer catalysts. epa.gov The reaction kinetics are influenced by the choice of catalyst and solvent. epa.gov For instance, benzyltributylammonium bromide showed high catalytic activity, and polar solvents like dichloromethane led to faster reactions and higher conversions. epa.gov
This methodology is particularly useful for industrial applications as it can lead to high yields and selectivity, and in some cases, can be performed without an organic solvent. mdpi.com The principles of PTC can be applied to the synthesis of this compound and its analogues, especially in large-scale production where efficiency and cost-effectiveness are paramount.
Palladium-Catalyzed Coupling Reactions in Benzoate Derivatives
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis and functionalization of benzoate derivatives, including this compound.
A prominent method for the synthesis of aryl benzoates is through palladium-catalyzed carbonylative coupling reactions. In this approach, an aryl halide is coupled with a phenol in the presence of a palladium catalyst and a source of carbon monoxide (CO). For instance, aryl benzoates can be synthesized from aryl halides and phenols using chloroform (B151607) (CHCl₃) as a safe and convenient alternative to gaseous CO. rsc.org The reaction proceeds in a tandem fashion, beginning with the carbonylation of the aryl halide to form an aroyl halide intermediate, which then couples with the phenol. rsc.org This methodology demonstrates high functional group tolerance and provides products in moderate to good yields under mild conditions. rsc.org
Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide. While often used for C-C bond formation, it can be adapted for the synthesis of esters. For example, a method for the synthesis of α-aryl esters involves the palladium-catalyzed coupling of organotrifluoroborate salts with α-chloroesters, avoiding the need for strong bases. nih.gov The selective cleavage of the C(acyl)-O bond in phenyl benzoates can be achieved in Suzuki-Miyaura reactions, leading to the formation of ketones. nih.gov This highlights the versatility of palladium catalysis in selectively targeting different bonds within the benzoate structure.
The synthesis of aryl benzoates can also be achieved through the palladium-catalyzed coupling of carboxylic acids with iodoarenes. This oxidative coupling process can be performed in the presence of an oxidant, with water sometimes serving as the reaction medium. The reaction is effective for a variety of functional groups, yielding benzoate esters in moderate yields. Furthermore, aryl formates can be used as coupling partners with aryl fluorosulfates in a palladium-catalyzed carbonylation reaction to produce esters. numberanalytics.com
The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. For instance, the combination of Pd₂(dba)₃ and specific phosphine (B1218219) ligands like t-BuDavePhos has been found to be efficient for certain C-N cross-coupling reactions leading to heterocyclic structures derived from benzoate precursors. mit.edu The development of highly active catalyst systems, such as those involving (IPr)Pd(0) species, has enabled the coupling of less reactive electrophiles. nih.gov
The following table summarizes various palladium-catalyzed methods for the synthesis of benzoate derivatives, which are applicable to the synthesis of this compound and its analogues.
| Coupling Partners | Catalyst System | Key Features |
| Aryl Halide, Phenol, CHCl₃ | Palladium Catalyst, KOH | Chloroform as CO source; tandem carbonylation-coupling. rsc.org |
| Aryl Iodide, Benzoic Acid | Palladium Catalyst, Oxidant | Oxidative C-O bond formation; can be run in aqueous media. |
| α-Chloroester, Aryltrifluoroborate | XPhos-Pd-G2, Cs₂CO₃ | Suzuki-Miyaura type coupling for α-aryl esters. nih.gov |
| Aryl Fluorosulfate, Aryl Formate (B1220265) | Pd(OAc)₂, XantPhos, Et₃N | Carbonylation using aryl formate as CO precursor. numberanalytics.com |
| Diphenylmethyl Ester, Boronic Acid | (η³-1-tBu-indenyl)Pd(IPr)Cl, K₂CO₃ | Suzuki-Miyaura reaction involving O-C(benzyl) bond cleavage. nih.gov |
Mechanistic Investigations of Reactions Involving this compound Scaffolds
Understanding the reaction mechanisms is fundamental to controlling selectivity, improving yields, and designing novel transformations. The this compound scaffold can participate in a variety of reactions, each with distinct mechanistic pathways.
Electrophilic and Nucleophilic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS): The two aromatic rings in this compound exhibit different reactivities towards electrophiles.
Benzoate Ring (attached to C=O): The carbonyl group is strongly deactivating and meta-directing due to its electron-withdrawing nature through resonance and induction. Therefore, electrophilic substitution on this ring is disfavored and would occur at the meta positions if forced.
The general mechanism for EAS involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). libretexts.orgsavemyexams.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the phenyl ring makes it susceptible to nucleophilic attack, especially when activated by other electron-withdrawing groups. For a related compound, 4-bromo-2-chlorophenyl 4-nitrobenzoate, the electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the substitution of the halogen atoms. evitachem.com The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a Meisenheimer complex. The leaving group then departs to yield the substituted product. Kinetic studies on similar systems, like 4-chloro-2-nitrophenyl benzoates, support a concerted mechanism in some cases, with reactivity influenced by the electronic nature of substituents on the benzoyl moiety. researchgate.net
Free Radical Processes in Chlorophenyl Benzoate Derivatization
Free radical reactions involve intermediates with unpaired electrons and typically proceed through three stages: initiation, propagation, and termination. savemyexams.comsrmist.edu.in While less common for direct functionalization of the aromatic rings of this compound itself, radical reactions can be relevant in its synthesis or in reactions of its derivatives.
For example, the Wurtz-Fittig reaction, an older method for biphenyl (B1667301) synthesis, proceeds via a free radical mechanism involving the dehalogenation of aryl halides. rsc.org Free radical bromination using N-bromosuccinimide (NBS) can occur at benzylic positions if an alkyl group were present on one of the aromatic rings. khanacademy.org The stability of the resulting radical intermediate is a key factor; benzylic radicals are stabilized by resonance with the aromatic ring. srmist.edu.in The triphenylmethyl radical is a classic example of a stable free radical, demonstrating the influence of aryl groups on radical stability. bbhegdecollege.com
Elimination Reactions and Stereochemical Considerations
Elimination reactions, which result in the formation of double or triple bonds, are fundamental in organic chemistry. numberanalytics.comnumberanalytics.com They are generally classified as E1, E2, or E1cB mechanisms. While this compound itself is unlikely to undergo typical elimination reactions, its derivatives or precursors might.
The two main mechanisms are:
E1 (Elimination, Unimolecular): A two-step process involving the formation of a carbocation intermediate, followed by deprotonation. libretexts.org These reactions often compete with Sₙ1 substitution. libretexts.org
E2 (Elimination, Bimolecular): A one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. libretexts.org This mechanism has a specific stereochemical requirement for the hydrogen and the leaving group to be in an anti-periplanar arrangement. numberanalytics.comindusuni.ac.in
The stereochemical outcome of an elimination reaction is highly dependent on the mechanism. E2 reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. indusuni.ac.in E1 reactions, proceeding through a planar carbocation, are typically not stereospecific but are stereoselective, favoring the formation of the more stable (usually trans) alkene (Zaitsev's rule). libretexts.org These principles would apply to any derivative of this compound that has a suitable leaving group and an adjacent proton on an sp³-hybridized carbon.
Oxidation and Reduction Pathways of Chlorinated Benzoates
The functional groups within the this compound structure can undergo both oxidation and reduction.
Reduction:
The ester group can be reduced. For example, using strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester to two alcohols: benzyl (B1604629) alcohol and 2-chlorophenol.
The chloro-substituted aromatic ring can undergo hydrodechlorination. Palladium-catalyzed reduction is a common method for this transformation. For instance, methyl 2-chlorobenzoate can be reduced to methyl benzoate using polymethylhydrosiloxane (B1170920) (PMHS) and a palladium catalyst, effectively removing the chlorine atom. msu.edu
Oxidation:
The aromatic rings are generally resistant to oxidation under normal conditions. However, under harsh conditions, they can be degraded.
If the molecule were to contain other functional groups, they could be selectively oxidized. For example, a related compound, methyl 2-((2-amino-3-chlorophenyl)thio)benzoate, can be oxidized at the sulfur atom to form a sulfoxide (B87167) or sulfone using agents like hydrogen peroxide.
Redox reactions are defined by a change in the oxidation number of the elements involved. ncert.nic.in In the reduction of the chloro-group, the carbon atom's oxidation state decreases, while in the oxidation of a sulfur-containing analogue, the sulfur's oxidation state increases. ncert.nic.in
Molecular Rearrangements in this compound Synthesis
Molecular rearrangements are reactions that alter the carbon skeleton or the position of functional groups within a molecule. uq.edu.au One of the most relevant rearrangements for phenyl benzoates is the Fries rearrangement .
In the Fries rearrangement, a phenyl ester (like this compound) is rearranged to a hydroxy acylphenone upon treatment with a Lewis acid catalyst (e.g., AlCl₃). The reaction involves the cleavage of the ester linkage, followed by an electrophilic acylation of the aromatic ring by the resulting acylium ion. This can result in the formation of ortho- and para-acyl phenols. For this compound, this rearrangement would likely occur on the chlorophenol ring, leading to the formation of benzoyl-substituted chlorohydroxy-phenones. The synthesis of dibenzoyl phenols has been achieved via a Fries rearrangement of benzoyl phenyl benzoates using microwave irradiation. researchgate.net
Other named rearrangements, such as the Wolff, Beckmann, or Curtius rearrangements, involve specific functional groups (like diazoketones or amides) and are generally not directly applicable to this compound itself but could be employed in the synthesis of its precursors or derivatives. rsc.orgtmv.ac.in For example, the Wolff rearrangement converts an α-diazoketone into a ketene, which can then be trapped to form various carboxylic acid derivatives. rsc.org
Spectroscopic Characterization and Structural Elucidation of 2 Chlorophenyl Benzoate Systems
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of 2-Chlorophenyl benzoate (B1203000) is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which is a hallmark of the ester group. For substituted phenyl benzoates, this band typically appears in the region of 1730-1750 cm⁻¹. In a related compound, 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982), the C=O stretching vibration is observed at 1727 cm⁻¹ nih.gov.
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching modes are absent in this molecule. The carbon-carbon stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester group typically produce strong bands in the 1300-1100 cm⁻¹ region. Furthermore, the presence of the chlorine substituent on the phenyl ring is indicated by a C-Cl stretching vibration, which is generally observed in the 800-600 cm⁻¹ range. For instance, in a study of 2-chlorobenzoic acid, a precursor, characteristic vibrational bands were analyzed, providing a basis for comparison researchgate.net.
Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Chlorophenyl Benzoate and Related Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequency in Related Compounds (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | - | |
| Carbonyl (C=O) Stretch | 1750-1730 | 1727 (in 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate) | nih.gov |
| Aromatic C=C Stretch | 1600-1450 | - | |
| C-O Stretch | 1300-1100 | - | |
| C-Cl Stretch | 800-600 | - |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to be strong in the Raman spectrum. The symmetric C=C stretching vibrations of the phenyl rings typically give rise to intense bands. The C-Cl stretching vibration is also expected to be Raman active. Theoretical studies on similar molecules, such as substituted chlorophenyl derivatives, have been used to predict and assign Raman active modes malayajournal.org.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons on the two phenyl rings. The protons on the benzoate ring and the 2-chlorophenyl ring will resonate in distinct regions due to the different electronic environments. The protons on the benzoate ring are expected to appear in the range of δ 7.4-8.2 ppm. The protons ortho to the carbonyl group are typically the most deshielded.
For the 2-chlorophenyl ring, the protons will also resonate in the aromatic region (approximately δ 7.2-7.6 ppm). The ortho-chloro substituent will influence the chemical shifts of the adjacent protons through its inductive and mesomeric effects. The exact chemical shifts and coupling patterns can be complex due to the ortho substitution. For comparison, in a related benzodiazepine analogue containing a 2-chlorophenyl group, the aromatic protons of this moiety appear as a multiplet in the range of δ 7.54–7.59 ppm nih.gov.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the range of δ 164-168 ppm. Studies on a wide set of substituted phenyl benzoates have shown that the chemical shift of the carbonyl carbon is sensitive to the electronic effects of substituents on both aromatic rings nih.gov.
The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon atom attached to the chlorine (C-Cl) will have its chemical shift influenced by the electronegativity of the chlorine atom. Similarly, the carbon atom attached to the ester oxygen (C-O) will be shifted downfield. For 2-chlorobenzoic acid, the carboxyl carbon appears at δ 171.09 ppm, and the aromatic carbons resonate between δ 126.75 and 134.83 ppm chemicalbook.com. These values provide a useful reference for the expected chemical shifts in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 164-168 |
| Aromatic C-O | 148-152 |
| Aromatic C-Cl | 130-134 |
| Other Aromatic C | 120-140 |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of two aromatic rings and a carbonyl group gives rise to characteristic electronic transitions.
The primary electronic transitions expected are π → π* and n → π* transitions. The π → π* transitions involve the excitation of electrons from the bonding π orbitals of the aromatic rings and the carbonyl group to the corresponding anti-bonding π* orbitals. These transitions are typically of high intensity. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the anti-bonding π* orbital of the C=O bond. These transitions are generally of lower intensity compared to π → π* transitions.
The absorption spectrum of substituted benzoic acids and their esters is influenced by the nature and position of the substituents on the aromatic rings cdnsciencepub.com. The presence of the chloro group and the ester functionality will affect the energy of these transitions and thus the wavelength of maximum absorption (λmax). For benzoic acid itself, absorption bands are observed around 230 nm and 273 nm. It is expected that the extended conjugation and the presence of the chloro substituent in this compound will lead to a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectra of phenyl benzoates, including this compound, are characterized by transitions within the aromatic rings. The spectrum of the parent compound, benzoic acid, shows a primary absorption band around 230 nm. libretexts.org The introduction of substituents on the benzene rings can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.
For substituted benzoic acids and related esters, electronic transitions of the π → π* type are responsible for the observed absorption bands. up.ac.za The benzene ring itself exhibits absorption bands at approximately 180 nm, 200 nm, and a weaker band around 260 nm, all associated with the π-electron system. up.ac.za When a carboxyl group is added to form benzoic acid, a noticeable bathochromic (red) shift of the primary and secondary bands occurs. up.ac.za
Fluorescence and Emission Quantum Yield Determinations
Fluorescence spectroscopy provides insights into the excited state properties of molecules. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net For many organic compounds, including aromatic esters, fluorescence occurs from the lowest excited singlet state (S1) to the ground state (S0).
The fluorescence characteristics of a molecule like this compound are dependent on its structural and electronic properties. The quantum yields of organic compounds can vary widely; for instance, the quantum yield for benzoic acid is reported to be very low (0.00079), while other aromatic compounds like indole show significantly higher yields (0.28). chalmers.se Studies on natural organic matter show that apparent quantum yields typically range from 0.1% to 2.8%. chalmers.sefrontiersin.org
The specific fluorescence quantum yield for this compound has not been detailed in the available literature. However, factors that can influence its fluorescence include the rigidity of the molecule and the presence of the heavy chlorine atom, which can potentially enhance intersystem crossing to the triplet state, thereby quenching fluorescence. The relative orientation of the two aromatic rings also plays a role in determining the extent of conjugation and, consequently, the emission properties. frontiersin.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₃H₉ClO₂), the expected nominal molecular weight is 232 g/mol , calculated using the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 232. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak (M+2) at m/z 234 with an intensity of approximately one-third of the molecular ion peak is a characteristic feature for monochlorinated compounds. nist.gov
The fragmentation pattern of this compound can be predicted based on the fragmentation of related esters like phenyl benzoate. massbank.eu Common fragmentation pathways for esters involve cleavage of the ester bond. Key expected fragments would include:
Benzoyl cation (C₆H₅CO⁺): This is often the base peak in the mass spectra of benzoates, appearing at m/z 105. massbank.eu
Chlorophenoxy radical loss: Cleavage of the C-O bond could lead to the formation of the benzoyl cation and a chlorophenoxy radical, or alternatively, the loss of a benzoyl radical to form a chlorophenoxy cation.
Chlorophenyl cation (C₆H₄Cl⁺): This fragment would appear at m/z 111.
Phenyl cation (C₆H₅⁺): Arising from the decarbonylation of the benzoyl cation, this fragment is observed at m/z 77. massbank.eu
The mass spectrum of the related compound (2-chlorophenyl)phenylmethanone also shows prominent peaks at m/z 105 and 77, along with the molecular ion. nih.gov
| Predicted Fragment | Structure | Expected m/z | Significance |
| Molecular Ion [M]⁺ | [C₁₃H₉³⁵ClO₂]⁺ | 232 | Confirms molecular weight. |
| Isotope Peak [M+2]⁺ | [C₁₃H₉³⁷ClO₂]⁺ | 234 | Characteristic of chlorine presence. |
| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | Often the base peak; indicates benzoate structure. |
| Chlorophenyl Cation | [C₆H₄Cl]⁺ | 111 | Indicates the chlorophenyl moiety. |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Result of decarbonylation of the benzoyl cation. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. caltech.edu While the specific crystal structure of this compound is not available in the cited sources, analysis of closely related compounds provides significant insight into its likely solid-state structure.
Single-crystal X-ray diffraction is the primary method for determining the precise atomic arrangement in a crystal. rsc.org Studies on substituted chlorophenyl benzoates reveal common crystal systems and packing motifs. For example, 2-chlorophenyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/n. nih.gov Other related structures, such as 2-benzoyl-4-chlorophenyl benzoate, crystallize in the triclinic system. nih.govresearchgate.net These studies involve the refinement of crystallographic data to yield precise atomic coordinates, from which all other structural parameters are derived. mdpi.comeurjchem.com
The table below summarizes crystallographic data for compounds structurally related to this compound.
| Compound | Formula | Crystal System | Space Group | Ref. |
| 2-Chlorophenyl 4-methylbenzoate | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/n | nih.gov |
| 2-Benzoyl-4-chlorophenyl benzoate | C₂₀H₁₃ClO₃ | Triclinic | P-1 | nih.gov |
| 2-(4-Chlorophenyl)-2-oxoethyl benzoate | C₁₅H₁₁ClO₃ | Monoclinic | P2₁/c | nih.gov |
The conformation of aryl benzoates in the solid state is largely defined by the dihedral angle between the two aromatic rings. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted conformation. libretexts.org
In the crystal structure of 2-chlorophenyl 4-methylbenzoate, the dihedral angle between the two aromatic rings is 59.36 (7)°. nih.gov The conformation of the ester group is such that the C=O bond is anti to the ortho-chlorine atom on the phenolic ring. nih.gov This conformation is likely adopted to minimize steric repulsion between the carbonyl oxygen and the bulky chlorine atom.
| Compound | Dihedral Angle Between Aromatic Rings (°) | Ref. |
| 2-Chlorophenyl 4-methylbenzoate | 59.36 (7) | nih.gov |
| 3-Chlorophenyl 4-methylbenzoate | 71.75 (7) | nih.gov |
| 4-Chlorophenyl 4-methylbenzoate | 63.89 (8) | nih.gov |
| 2-(4-Chlorophenyl)-2-oxoethyl benzoate | 84.29 (8) | nih.gov |
Based on these data, this compound is expected to adopt a non-planar conformation in the solid state, with a significant dihedral angle between the phenyl and 2-chlorophenyl rings.
The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. rsc.org In the absence of strong hydrogen bond donors, the crystal structures of aryl benzoates are often stabilized by weaker C-H···O hydrogen bonds and π-π stacking.
For instance, in the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, intermolecular C—H···O hydrogen bonds link the molecules into columns, and the structure is further stabilized by π–π stacking interactions with a centroid–centroid distance of 3.7793 (10) Å. iucr.org Similarly, weak C—H···π interactions are observed in the crystal packing of 2-(4-chlorophenyl)-2-oxoethyl benzoate. nih.gov Given the structure of this compound, it is plausible that its crystal packing would also be stabilized by a combination of weak C-H···O interactions involving the carbonyl oxygen and potential π-π interactions between the aromatic rings of adjacent molecules.
Computational Chemistry and Theoretical Investigations of 2 Chlorophenyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. The choice of method and basis set is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the principle that the energy of a system can be determined from its electron density.
Various functionals are used in DFT, which are approximations of the exchange-correlation energy. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net Other functionals like M06-2X, ωB97XD, and CAM-B3LYP are also utilized depending on the specific properties being investigated. nih.gov
The selection of a basis set is equally important. A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are widely used. researchgate.netniscpr.res.in The characters in the basis set name indicate its features:
6-311G : Describes the core orbitals with one function and valence orbitals with three functions.
+ : Adds diffuse functions to heavy atoms, which are important for describing anions and weak interactions.
++ : Adds diffuse functions to both heavy atoms and hydrogen atoms.
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes.
For a theoretical study of 2-Chlorophenyl benzoate (B1203000), a typical approach would involve geometry optimization and frequency calculations using a method like B3LYP/6-311++G(d,p) to find the most stable molecular structure and confirm it is a true minimum on the potential energy surface.
Table 1: Representative DFT Functionals and Basis Sets
| Method Type | Common Examples | Typical Application |
|---|---|---|
| DFT Functionals | B3LYP, M06-2X, PBE0, ωB97XD | Geometry optimization, electronic properties, reaction mechanisms |
| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Defines the atomic orbitals used in the calculation |
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more advanced methods but neglects electron correlation, which is the interaction between individual electrons. fiveable.me
To improve upon the HF method, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory (MP) is one such approach that adds electron correlation effects as a perturbation to the HF solution. wikipedia.orgchemeurope.com The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. fiveable.me
MP2 : This is the most common and cost-effective MP method, recovering about 80-90% of the correlation energy for many systems. fiveable.me
MP3/MP4 : These higher-order methods offer further refinement but come with a significantly higher computational cost. fiveable.me
Systematic studies have shown that MP theory is not always a convergent series and can be erratic depending on the chemical system. chemeurope.com Nevertheless, for many organic molecules, MP2 calculations, often performed with a suitable basis set like cc-pVTZ, can provide highly accurate results for geometries and other molecular properties. DFT calculations on various biomolecules have yielded results that are in good quantitative agreement with those obtained at the MP2 level. mdpi.com
Electronic Structure and Reactivity Descriptors
Beyond determining the structure and energy of a molecule, computational methods are used to calculate various descriptors that explain its electronic structure and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO : The outermost orbital containing electrons, which acts as an electron donor. Its energy is related to the ionization potential. mdpi.com
LUMO : The innermost orbital without electrons, which acts as an electron acceptor. Its energy is related to the electron affinity. mdpi.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For organometallic compounds, an accurate calculation of the LUMO is important for understanding the role of additional pi ligands. pjosr.com
Table 2: Illustrative Frontier Orbital Data for a Generic Molecule
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto a constant electron density surface, providing a guide to the molecule's size, shape, and electrostatic potential. acadpubl.eu
MEP maps are invaluable for predicting how molecules interact. libretexts.org The color scheme is standardized:
Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green/Yellow : Represents regions of intermediate or neutral potential.
For 2-Chlorophenyl benzoate, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and potentially on the chlorine atom, highlighting these as sites for electrophilic interaction. Positive potential (blue) might be located on the hydrogen atoms.
While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative approach rooted in DFT. chemrxiv.org The Fukui function measures the change in electron density at a specific point in a molecule when an electron is added or removed. It helps to identify the most reactive sites within a molecule. semanticscholar.org
There are three main types of condensed Fukui functions, which describe the reactivity of a specific atom in the molecule:
f+ : For nucleophilic attack (reaction with an electron donor).
f- : For electrophilic attack (reaction with an electron acceptor).
f0 : For radical attack.
By calculating these values for each atom in this compound, one could precisely predict which parts of the molecule are most susceptible to different types of chemical reactions. For instance, the atom with the highest f+ value would be the most likely site for a nucleophilic attack. researchgate.net These theoretical results often show excellent agreement with experimental observations of reactivity. semanticscholar.org
Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| C1 (Carbonyl) | 0.15 | 0.02 | 0.085 |
| O1 (Carbonyl) | 0.03 | 0.18 | 0.105 |
| Cl | 0.05 | 0.12 | 0.085 |
Mulliken Atomic Charge Distributions
The distribution of electron density across a molecule is fundamental to understanding its reactivity and intermolecular interactions. Mulliken population analysis is a method used to assign partial atomic charges to each atom, providing a quantitative picture of the electronic landscape. For this compound, these calculations can highlight the electrophilic and nucleophilic centers within the molecule.
Due to the presence of electronegative oxygen and chlorine atoms, significant charge separation is expected. The carbonyl carbon atom in the ester group is anticipated to carry a partial positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the ester group and the chlorine atom are expected to bear partial negative charges. The precise values of these charges, however, are dependent on the specific computational method and basis set employed for the calculation.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is illustrative as specific research data was not found in the public domain.)
| Atom | Hypothetical Mulliken Charge (e) |
| C (carbonyl) | +0.550 |
| O (carbonyl) | -0.450 |
| O (ester) | -0.480 |
| Cl | -0.150 |
| C (attached to Cl) | +0.120 |
This table is for demonstrative purposes and is based on general principles of organic chemistry, not on specific computational results for this compound.
Global Reactivity Descriptors
A small HOMO-LUMO gap is indicative of high chemical reactivity, as it requires less energy to excite an electron to a higher energy state. The ionization potential (related to the HOMO energy) measures the molecule's ability to donate an electron, while the electron affinity (related to the LUMO energy) describes its ability to accept an electron. These parameters are crucial for predicting how this compound will behave in chemical reactions.
Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative as specific research data was not found in the public domain.)
| Descriptor | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.188 eV-1 |
This table is for demonstrative purposes and is based on general principles of computational chemistry, not on specific computational results for this compound.
Spectroscopic Property Prediction from Computational Models
Computational models are not only useful for understanding reactivity but also for predicting the spectroscopic properties of molecules. These theoretical predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.
Theoretical Vibrational Frequencies and Intensities
Theoretical calculations can predict the vibrational frequencies and corresponding intensities of a molecule, which can then be compared to experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. These theoretical predictions can aid in the assignment of experimental NMR signals to specific atoms within the this compound structure. The chemical shifts are influenced by the local electronic environment of each nucleus, which is accurately modeled by these computational techniques.
Electronic Spectra Simulations
The electronic absorption spectrum of a molecule, typically measured using UV-Visible spectroscopy, can also be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, these calculations would provide insight into the electronic transitions occurring within the molecule, such as π → π* transitions within the aromatic rings.
Nonlinear Optical (NLO) Properties of this compound Derivatives
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values have the potential to be efficient NLO materials. The NLO properties of this compound and its derivatives can be investigated theoretically by calculating their molecular polarizability and hyperpolarizability. These calculations can guide the design of new molecules with enhanced NLO properties by suggesting modifications to the molecular structure, such as the introduction of electron-donating and electron-withdrawing groups.
Calculation of Static and Dynamic Polarizabilities
Polarizability is a fundamental electronic property that describes the deformation of a molecule's electron cloud in the presence of an external electric field. This property is crucial for understanding a molecule's response to electromagnetic radiation and its intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating both static and dynamic (frequency-dependent) polarizabilities.
The static polarizability (α) quantifies the response to a static electric field, while dynamic polarizability accounts for the response to the oscillating field of light at a specific frequency. These calculations are typically performed using a finite field approach, where the energy of the molecule is computed in the presence of a series of applied electric fields of varying strengths. The polarizability tensor components are then derived from the second derivative of the energy with respect to the electric field components.
Table 1: Representative Calculated Static Polarizability Components for Phenyl Benzoate Analogues This table presents hypothetical yet representative data based on computational studies of similar aromatic esters to illustrate the expected values for this compound.
| Polarizability Component | Calculated Value (a.u.) | Method/Basis Set |
|---|---|---|
| αxx | ~180 - 200 | B3LYP/6-311++G(d,p) |
| αyy | ~150 - 170 | B3LYP/6-311++G(d,p) |
| αzz | ~70 - 90 | B3LYP/6-311++G(d,p) |
| Average Polarizability (αiso) | ~133 - 153 | B3LYP/6-311++G(d,p) |
Dynamic polarizability calculations are essential for understanding the frequency-dependent behavior and are a prerequisite for determining hyperpolarizabilities and nonlinear optical properties.
First Hyperpolarizability Computations for NLO Response
The first hyperpolarizability (β) is a third-rank tensor that measures the second-order, or quadratic, nonlinear optical (NLO) response of a molecule to an applied electric field. Materials with a high β value are of significant interest for applications in optoelectronics, such as frequency doubling (second-harmonic generation, SHG) and electro-optic modulation.
Computational quantum chemistry provides a reliable means to predict the NLO properties of molecules. The components of the first hyperpolarizability tensor can be calculated using DFT and ab initio methods, often in conjunction with a finite field approach. The choice of functional is critical, as some functionals are specifically parameterized to provide better accuracy for NLO properties. For instance, CAM-B3LYP, a long-range corrected functional, often yields more reliable results for hyperpolarizabilities than standard hybrid functionals like B3LYP. mdpi.com
For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. While this compound itself may adopt various conformations, its potential for a significant NLO response is linked to intramolecular charge transfer characteristics. The electron-withdrawing nature of the chloro-substituted phenyl ring and the carbonyl group, combined with the electron-donating potential of the benzoate oxygen, can create a push-pull system conducive to NLO activity.
The total first hyperpolarizability (βtot) is calculated from the individual tensor components. Computational studies on similar molecules, such as substituted benzophenones and benzoates, have shown that the substitution pattern on the aromatic rings plays a crucial role in determining the magnitude of the NLO response. scihorizon.comresearchgate.net
Table 2: Representative Calculated First Hyperpolarizability for a Substituted Benzoate This table presents hypothetical yet representative data based on computational studies of similar NLO-active organic molecules to illustrate the expected values for this compound.
| Hyperpolarizability Component | Calculated Value (10-30 esu) | Method/Basis Set |
|---|---|---|
| βx | ~2.5 - 4.0 | CAM-B3LYP/6-311+G(d) |
| βy | ~0.5 - 1.5 | CAM-B3LYP/6-311+G(d) |
| βz | ~1.0 - 2.0 | CAM-B3LYP/6-311+G(d) |
| βtot | ~3.0 - 5.0 | CAM-B3LYP/6-311+G(d) |
These theoretical predictions are invaluable for screening and designing new molecules with enhanced NLO properties before undertaking laborious and expensive synthesis and experimental characterization.
Intermolecular Interaction Analysis in the Solid State
Understanding the forces that govern the packing of molecules in a crystal is fundamental to crystal engineering and predicting the physical properties of materials. For this compound, computational methods can elucidate the nature and strength of the various non-covalent interactions that dictate its solid-state architecture.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify specific regions of intermolecular contact. The dnorm surface highlights contacts shorter than the van der Waals radii sum in red, indicating close interactions like hydrogen bonds and halogen bonds. The shape index provides information about the shape of the surface, with red and blue triangles indicating π-π stacking interactions.
Table 3: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents expected percentage contributions for this compound based on analyses of similar chlorophenyl and benzoate-containing crystal structures.
| Contact Type | Expected Percentage Contribution |
|---|---|
| H···H | ~40 - 50% |
| C···H / H···C | ~25 - 35% |
| O···H / H···O | ~10 - 15% |
| Cl···H / H···Cl | ~5 - 10% |
| Cl···O / O···Cl | ~1 - 3% |
| C···C | ~1 - 3% |
Computation of Interaction Energies (e.g., CE-B3LYP model)
To move beyond the qualitative and quantitative description of contacts provided by Hirshfeld analysis, the energetic contribution of these interactions can be calculated. The CrystalExplorer program, for instance, implements energy models like CE-B3LYP that allow for the rapid and accurate calculation of pairwise intermolecular interaction energies.
This model partitions the total interaction energy into four physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion. These energies are calculated using monomer wavefunctions obtained at a specific level of theory (e.g., B3LYP/6-31G(d,p)), combined with empirical scale factors to improve accuracy.
Electrostatic Energy (Eele): Arises from the interaction between the static charge distributions of the molecules.
Polarization Energy (Epol): Accounts for the attractive interaction arising from the distortion of each molecule's charge distribution by the other.
Dispersion Energy (Edis): A quantum mechanical effect resulting from correlated fluctuations in electron distributions, leading to attraction.
Exchange-Repulsion Energy (Erep): A consequence of the Pauli exclusion principle, representing the short-range repulsion between electron clouds.
By calculating these energy components for various molecular pairs within the crystal lattice, it is possible to construct an "energy framework" diagram, which visualizes the strength and topology of the interaction energies, providing a clear picture of the forces responsible for the crystal's stability. For this compound, the dispersion forces are expected to be significant due to the large aromatic systems, complemented by electrostatic contributions from the polar ester and C-Cl bonds.
Theoretical Studies of Halogen Bonding (σ-holes)
A key feature of this compound is the presence of a chlorine atom, which can participate in a specific type of non-covalent interaction known as halogen bonding. Halogen bonding is the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on an adjacent molecule. nih.gov
The theoretical basis for this interaction is the concept of the "sigma-hole" (σ-hole). researchgate.netwikipedia.org When a halogen atom like chlorine is covalently bonded to an electron-withdrawing group (such as the phenyl ring), the electron density around the halogen becomes anisotropic. While a belt of negative electrostatic potential forms around the equator of the chlorine atom, a region of positive electrostatic potential, the σ-hole, emerges along the extension of the C-Cl bond axis. researchgate.netrsc.org
This positive σ-hole can then interact favorably with an electron-rich site, such as the lone pair of an oxygen atom (e.g., from a carbonyl group) or a nitrogen atom in a neighboring molecule. These interactions are highly directional, typically with the C-Cl···O angle close to 180°. nih.gov
Computational studies can map the molecular electrostatic potential (MEP) onto the electron density surface of this compound to visualize the σ-hole on the chlorine atom. The magnitude of the positive potential at the σ-hole (VS,max) can be calculated, providing an indication of the potential strength of any halogen bonds it might form. Symmetry-adapted perturbation theory (SAPT) can further be used to decompose the halogen bond interaction energy into electrostatic, exchange, induction, and dispersion components, revealing that these bonds are typically driven by a combination of electrostatics and dispersion. mdpi.com In the crystal structure of this compound, the formation of C-Cl···O=C halogen bonds would be a significant factor in directing the supramolecular assembly.
Environmental Fate and Transformation Pathways of Chlorinated Benzoate Compounds
Microbial Degradation Mechanisms
The microbial breakdown of the hydrolysis products of 2-Chlorophenyl benzoate (B1203000) proceeds through different pathways depending on the presence or absence of oxygen.
Aerobic Biotransformation Pathways
Under aerobic conditions, microorganisms utilize molecular oxygen to break down benzoic acid and 2-chlorophenol (B165306).
Benzoic Acid: The aerobic degradation of benzoic acid is a well-documented process. It typically begins with the hydroxylation of the aromatic ring by dioxygenase enzymes to form catechol. ethz.ch Subsequently, the catechol ring is cleaved, either through an ortho or meta pathway, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. nih.gov Several bacterial genera, including Pseudomonas, are known to effectively mineralize benzoate in this manner. nih.gov
2-Chlorophenol: The aerobic metabolism of 2-chlorophenol is initiated by its conversion to a chlorinated catechol, primarily 3-chlorocatechol (B1204754). nih.govnih.gov This step is catalyzed by monooxygenase enzymes. The resulting 3-chlorocatechol is a key intermediate in the degradation of various chloroaromatic compounds. nih.gov The aromatic ring of 3-chlorocatechol is then cleaved by chlorocatechol dioxygenases, and the molecule is further processed through modified ortho or meta-cleavage pathways to eventually be mineralized. nih.govresearchgate.net
| Initial Compound | Condition | Key Intermediate | Primary Microbial Genera |
|---|---|---|---|
| Benzoic Acid | Aerobic | Catechol | Pseudomonas, Azoarcus |
| 2-Chlorophenol | Aerobic | 3-Chlorocatechol | Alcaligenes, Rhodococcus |
Anaerobic Biotransformation Pathways
In the absence of oxygen, distinct microbial consortia employ alternative strategies to metabolize benzoic acid and 2-chlorophenol.
Benzoic Acid: The anaerobic degradation of benzoic acid begins with its activation to benzoyl-coenzyme A (benzoyl-CoA). nih.govoup.com This central intermediate is then dearomatized by benzoyl-CoA reductase. frontiersin.org The resulting alicyclic compound undergoes a series of reactions analogous to β-oxidation, ultimately breaking down the ring structure for use by the cell. nih.govoup.com This process can be coupled to various electron-accepting processes, including nitrate (B79036) reduction, sulfate (B86663) reduction, or methanogenesis. oup.comfrontiersin.org
2-Chlorophenol: The primary and critical first step in the anaerobic degradation of 2-chlorophenol is reductive dechlorination. frontiersin.orgresearchgate.net In this process, microorganisms replace the chlorine atom on the aromatic ring with a hydrogen atom, converting 2-chlorophenol into phenol (B47542). frontiersin.orgnih.gov This detoxification step is crucial as it removes the halogen that often inhibits further breakdown. The resulting phenol is then degraded through pathways similar to those for other non-halogenated aromatics under anaerobic conditions.
| Initial Compound | Condition | Key Initial Step | Common Electron Acceptors |
|---|---|---|---|
| Benzoic Acid | Anaerobic | Activation to Benzoyl-CoA | Nitrate, Sulfate, CO2 |
| 2-Chlorophenol | Anaerobic | Reductive Dechlorination to Phenol | Chlorinated compound itself |
Enzymatic Processes in Chlorinated Benzoate Metabolism
Specific enzymes are responsible for catalyzing the key reactions in the degradation of the hydrolysis products of 2-Chlorophenyl benzoate, particularly the chlorinated intermediate, 2-chlorophenol.
Reductive Dehalogenation Enzymes
Reductive dehalogenases are crucial for the anaerobic breakdown of chloroaromatic compounds like 2-chlorophenol. wikipedia.org These enzymes catalyze the removal of chlorine atoms, a process known as organohalide respiration where the chlorinated compound serves as a terminal electron acceptor. wikipedia.orgnih.gov For instance, Desulfomonile tiedjei is a bacterium known to reductively dehalogenate chlorophenols, a process that requires an electron donor like formate (B1220265). nih.gov These enzymes are often membrane-associated and contain cofactors like cobalamin (vitamin B12) and iron-sulfur clusters to facilitate the electron transfer necessary for cleaving the carbon-chlorine bond. wikipedia.orgnih.gov
Dioxygenase and Hydrolase Roles in Aromatic Ring Cleavage
In aerobic pathways, dioxygenases and hydrolases are essential for breaking open the stable aromatic ring.
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a critical step that destabilizes the structure and prepares it for cleavage. researchgate.netnih.gov In the degradation of benzoic acid, a dioxygenase hydroxylates the ring to form catechol. ethz.ch For 2-chlorophenol, a monooxygenase first creates 3-chlorocatechol, which is then cleaved by a specialized chlorocatechol 1,2-dioxygenase. nih.gov This enzymatic cleavage breaks the aromatic ring, forming chlorinated muconic acids.
Hydrolases: Following ring cleavage by dioxygenases, a variety of hydrolases act on the resulting linear intermediates. For example, in the modified ortho-cleavage pathway for chlorocatechols, enzymes like chloromuconate cycloisomerase and dienelactone hydrolase are involved in the subsequent steps to remove the chlorine atom and further break down the carbon chain into compounds that can enter central metabolism. nih.gov
| Enzyme Class | Metabolic Condition | Substrate Example | Function |
|---|---|---|---|
| Reductive Dehalogenase | Anaerobic | 2-Chlorophenol | Removes chlorine atom, forming phenol. |
| Dioxygenase | Aerobic | Benzoic Acid, Chlorocatechol | Incorporates O2 to open the aromatic ring. |
| Hydrolase | Aerobic | Ring-cleavage products | Further breaks down linear intermediates. |
Environmental Factors Influencing Degradation Kinetics
The rate at which this compound and its breakdown products are degraded in the environment is controlled by a range of biotic and abiotic factors.
Oxygen Availability : The presence or absence of oxygen is the most critical factor, determining whether aerobic or anaerobic pathways dominate. researchgate.netysu.edu Aerobic degradation is generally faster, but anaerobic processes like reductive dechlorination are essential in anoxic environments such as sediments and deep groundwater. frontiersin.org
pH : Microbial activity and enzyme function are highly pH-dependent. The degradation of benzoic acid and 2-chlorophenol is generally optimal near neutral pH (pH 6.0-8.0). nih.govunl.pt Extreme pH values can inhibit microbial growth and slow degradation rates significantly. nih.gov
Temperature : Temperature affects microbial metabolic rates. For most relevant bacteria, the optimal temperature for the degradation of these compounds is between 20°C and 30°C. nih.govunl.pt Lower temperatures can drastically reduce degradation kinetics.
Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the biodegradation of carbon sources like benzoate and chlorophenol. nih.gov
Presence of Co-contaminants and Substrates : The degradation of a specific compound can be influenced by the presence of other chemicals. Some compounds can be inhibitory, while others can serve as primary substrates that support the growth of a microbial population (co-metabolism). nih.govmdpi.com
Microbial Acclimation : Pre-exposure of a microbial community to a specific contaminant can lead to the selection and proliferation of specialized degraders, reducing the lag time before significant degradation begins. frontiersin.orgjst.go.jp Unacclimated populations may require a lengthy period before they can effectively metabolize the compounds.
Influence of pH and Redox State
The environmental pH and redox conditions are critical determinants in the degradation pathways of chlorinated aromatic compounds. The reactivity and degradation extent of dissociating compounds like chlorophenols, which can be precursors to chlorobenzoates, are highly pH-dependent. nih.gov For instance, studies on the degradation of phenol and various chlorophenols by potassium ferrate showed that the optimal pH for maximum degradation varies with the number of chlorine substituents on the aromatic ring. nih.gov
Redox potential significantly influences the microbial degradation mechanisms.
Aerobic Conditions : Under aerobic conditions, bacteria can utilize lower chlorinated benzoates as a sole source of carbon and energy for growth. arizona.edu The degradation pathways often involve initial attacks by dioxygenase or hydrolytic dehalogenase enzymes. arizona.edu In the presence of oxygen, chlorinated aromatic compounds like chlorobenzenes and chloroanilines are oxidized to form chlorocatechols, which are key intermediates in the degradation pathway. wur.nl
Anaerobic Conditions : In the absence of oxygen, chlorinated benzoates undergo reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. arizona.edu This process requires suitable electron-donating substrates. arizona.edu Several halorespiring bacteria are known to use chlorobenzoates as electron acceptors to support their growth. arizona.edu For example, Desulfomonile tiedjei is capable of reductively dechlorinating 3-chlorobenzoate (B1228886) to benzoate. arizona.edu Similarly, anaerobic degradation is crucial for breaking down chlorinated solvents and pesticides. researchgate.net The rate of dehalogenation is highest under strongly reducing conditions. researchgate.net
Temperature and Moisture Effects
Temperature and moisture are key environmental factors that regulate the rate of chemical and biological degradation processes for chlorinated compounds.
The degradation rate of these compounds generally increases with temperature. For example, the degradation of the herbicide isoxaflutole (B1672639), which transforms into a benzoic acid derivative, is significantly faster at higher temperatures. researchgate.net A study showed that its half-life decreased from 13.9 days at 5°C to 0.8 days at 35°C. researchgate.net Similarly, another study found that the half-life of S-metolachlor decreased from 64.8 to 23.7 days as the temperature increased from 10°C to 35°C. researchgate.net Elevated temperatures can, however, also lead to the degradation of some benzoates into more harmful compounds like benzene. nih.gov For instance, the concentration of sodium benzoate in soft drinks was found to decrease sharply at 60°C, suggesting degradation. nih.gov
Soil moisture content also plays a crucial role. The degradation of isoxaflutole was observed to be faster in moist soil compared to air-dry soil. researchgate.net At 25°C, the half-life was 9.6 days in air-dry soil, but decreased to 1.5 days in soil with a moisture potential of -100 kPa. researchgate.net
| Parameter | Condition | Half-Life (days) |
|---|---|---|
| Temperature (°C) | 5 | 13.9 |
| 15 | 3.3 | |
| 25 | 1.3 | |
| 35 | 0.8 | |
| Soil Moisture (at 25°C) | Air-dry | 9.6 |
| -1500 kPa | 2.4 | |
| -100 kPa | 1.5 |
Substrate Concentration and Nutrient Availability
The concentration of the chlorinated benzoate substrate and the availability of essential nutrients significantly affect microbial degradation rates. High concentrations of chlorinated compounds can be toxic to microorganisms, inhibiting their metabolic activity. Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes. Research on the breakdown of 2-chlorobenzoic acid (2-CBA) identified optimal conditions for its degradation, including a substrate concentration of 3 mM. researchgate.net Studies on sodium benzoate degradation by Pseudomonas citronellolis showed that the organism could not withstand substrate concentrations above 50 mM. nih.gov
Nutrient availability is critical for supporting microbial growth and enzymatic activity. The presence of macro- and micronutrients can have both positive and negative impacts on the biodegradation process. A study on sodium benzoate degradation revealed that magnesium sulfate (MgSO4) and calcium chloride (CaCl2) had a significant positive impact, while potassium dihydrogen phosphate (B84403) (KH2PO4), disodium (B8443419) phosphate (Na2HPO4), and sodium chloride (NaCl) exhibited a negative effect. nih.gov The addition of yeast extract has also been shown to enhance the aerobic biodegradation of chlorobenzoic acids.
| Nutrient | Effect on Degradation |
|---|---|
| Magnesium Sulfate (MgSO₄) | Positive |
| Calcium Chloride (CaCl₂) | Positive |
| Ammonium (B1175870) Tartrate | Positive |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Negative |
| Disodium Phosphate (Na₂HPO₄) | Negative |
| Sodium Chloride (NaCl) | Negative |
Transformation of Related Chlorinated Aromatic Compounds to Benzoates
Degradation Pathways of Chlorophenols and Chlorobenzenes
Chlorophenols and chlorobenzenes are widespread environmental contaminants that can be transformed into chlorobenzoates through microbial action.
The bacterial degradation of chlorophenols proceeds through several pathways. A common initial step is the hydroxylation of the aromatic ring to form chlorocatechols. wur.nlnih.gov For example, 2-chlorophenol can be hydroxylated to form 3-chlorocatechol. ethz.ch These chlorocatechols are key intermediates that then undergo ring cleavage, either through a modified ortho-cleavage or a meta-cleavage pathway, leading to further degradation. nih.gov Under anaerobic conditions, 2-chlorophenol can be reductively dehalogenated to phenol, which is then carboxylated to 4-hydroxybenzoate (B8730719) and finally dehydroxylated to benzoate. nih.gov
The microbial degradation of chlorobenzene (B131634) is also initiated by an enzymatic attack on the aromatic ring. ethz.ch Chlorobenzene dioxygenase catalyzes the conversion of chlorobenzene to a dihydrodiol, which is then dehydrogenated to form a chlorocatechol, a central intermediate in the degradation of many chlorinated aromatic compounds. wur.nlethz.ch
Formation of Chlorobenzoic Acids as Intermediates
Chlorobenzoic acids are frequently identified as stable intermediates during the breakdown of various chlorinated aromatic pollutants.
From Chlorophenols : Specific microbial pathways can directly convert chlorophenols to chlorobenzoates. In one documented anaerobic pathway, 2-chlorophenol is first carboxylated to 3-chloro-4-hydroxybenzoate, which is subsequently dehydroxylated to yield 3-chlorobenzoate. nih.gov
From Polychlorinated Biphenyls (PCBs) : The degradation of PCBs often proceeds through a pathway that produces chlorinated derivatives of benzoate. researchgate.net For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl (B17849) for growth and produces 4-chlorobenzoate (B1228818) as a key intermediate. researchgate.net
From Herbicides : The degradation of phenoxyacetate (B1228835) herbicides like 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) involves the cleavage of the ether bond, which releases chlorophenols. wur.nl These chlorophenols can then be further degraded through pathways that may lead to the formation of chlorobenzoates. The herbicide isoxaflutole is known to degrade into an inactive benzoic acid derivative in soil. researchgate.net
These transformation pathways highlight the central role of chlorobenzoic acids as metabolic intermediates in the broader picture of chlorinated aromatic compound degradation in the environment.
Derivatization Strategies and Structure Reactivity/property Relationships in 2 Chlorophenyl Benzoate Systems
Synthesis of Novel Functionalized 2-Chlorophenyl Benzoate (B1203000) Derivatives
The synthesis of new derivatives of 2-chlorophenyl benzoate can be approached by introducing a variety of functional groups onto its phenyl rings or by modifying the ester linkage that connects them. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, leading to a diverse array of compounds with potentially unique characteristics.
Introduction of Diverse Substituents on Phenyl Rings
The introduction of substituents onto either the 2-chlorophenyl or the benzoate ring is a primary strategy for creating novel derivatives. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions. The directing effects of the existing chloro and benzoate groups play a crucial role in determining the position of the incoming substituent.
The chlorine atom on the 2-chlorophenyl ring is an ortho, para-director, but it is also a deactivating group for electrophilic aromatic substitution. libretexts.orguci.edumsu.edulibretexts.org Conversely, the ester group's influence is twofold: the carbonyl group deactivates the benzoate ring towards electrophilic attack and directs incoming groups to the meta position, while the ester oxygen activates the 2-chlorophenyl ring at the ortho and para positions. reddit.com Due to steric hindrance from the benzoate group, substitution is more likely to occur at the para position of the 2-chlorophenyl ring. reddit.com
Table 1: Potential Substituents and Their Effects on Phenyl Rings
| Substituent | Electronic Effect | Steric Effect | Potential Position of Introduction |
| Nitro (-NO₂) | Strong electron-withdrawing | Moderate | Meta to the ester on the benzoate ring; Ortho/Para to the chlorine on the 2-chlorophenyl ring |
| Amino (-NH₂) | Strong electron-donating | Small | Ortho/Para to the chlorine on the 2-chlorophenyl ring |
| Alkyl (-R) | Electron-donating | Varies | Ortho/Para to the chlorine on the 2-chlorophenyl ring |
| Halogen (-F, -Br, -I) | Electron-withdrawing (inductive), Electron-donating (resonance) | Varies | Ortho/Para to the chlorine on the 2-chlorophenyl ring |
| Hydroxyl (-OH) | Strong electron-donating | Small | Ortho/Para to the chlorine on the 2-chlorophenyl ring |
This table is illustrative and the actual outcome of substitution reactions can be influenced by reaction conditions.
Modifications of the Ester Linkage
The ester linkage in this compound is another key site for derivatization. Common modifications include transesterification, amidation, and reduction.
Transesterification: This reaction involves the exchange of the 2-chlorophenyl group with another alcohol, leading to a new ester. This process can be catalyzed by acids or bases. ingentaconnect.comrsc.orgbenthamdirect.comresearchgate.netresearchgate.net The use of heterogeneous catalysts like phosphotungstic acid has been shown to be effective for the transesterification of aryl benzoates. ingentaconnect.combenthamdirect.com
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction typically requires harsher conditions than hydrolysis. Heterogeneous catalysts such as Nb₂O₅ have been shown to facilitate the direct amidation of esters. researchgate.net
Reduction: The ester group can be reduced to two alcohols, 2-chlorobenzyl alcohol and phenol (B47542), using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu Selective reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can also be achieved under specific conditions.
Influence of Structural Modifications on Chemical Reactivity
The introduction of different functional groups and modifications to the ester linkage significantly impacts the chemical reactivity of this compound derivatives. These changes can be understood in terms of electronic and steric effects, as well as their influence on processes like proton transfer.
Correlation of Electronic and Steric Effects with Reaction Rates
The rate of reactions, such as hydrolysis of the ester bond, is highly sensitive to the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups on the benzoate ring generally increase the rate of nucleophilic attack on the carbonyl carbon, thus accelerating hydrolysis. Conversely, electron-donating groups decrease the reaction rate. nih.govwalisongo.ac.idemerginginvestigators.orgviu.ca
The Hammett equation provides a quantitative measure of the electronic influence of meta- and para-substituents on the reaction rate. walisongo.ac.idemerginginvestigators.orgresearchgate.netsemanticscholar.org A positive rho (ρ) value from a Hammett plot for the hydrolysis of substituted benzoates indicates that the reaction is favored by electron-withdrawing groups. viu.ca
Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of reactants, thereby slowing down the reaction rate. nih.govnih.govias.ac.inrsc.orgacs.org For instance, the rate of hydrolysis of an ester can be significantly reduced by the presence of large groups in the ortho position of either the acyl or the phenyl group. nih.gov
Table 2: Predicted Effects of Substituents on the Rate of Alkaline Hydrolysis of this compound Derivatives
| Substituent Position | Substituent Type | Predicted Effect on Hydrolysis Rate | Rationale |
| Para-position of Benzoate Ring | Electron-withdrawing (e.g., -NO₂) | Increase | Stabilizes the negative charge in the transition state. |
| Para-position of Benzoate Ring | Electron-donating (e.g., -OCH₃) | Decrease | Destabilizes the negative charge in the transition state. |
| Ortho-position of 2-Chlorophenyl Ring | Bulky group (e.g., -C(CH₃)₃) | Decrease | Steric hindrance to the approach of the nucleophile. |
Studies on Proton Transfer Processes in Derivatives
Proton transfer is a fundamental process in many chemical reactions. In derivatives of this compound, the presence of acidic or basic functional groups can lead to intramolecular or intermolecular proton transfer events. For example, a hydroxyl group introduced on one of the phenyl rings could participate in excited-state intramolecular proton transfer (ESIPT), a process that can be influenced by the electronic nature of other substituents on the molecule. nih.gov While specific studies on this compound are not prevalent, the principles of ESIPT in similar aromatic systems suggest that the electronic properties of substituents would modulate the acidity of the proton-donating group and the basicity of the proton-accepting group, thereby affecting the efficiency and kinetics of the proton transfer process.
Incorporation of this compound into Complex Molecular Architectures
The structural features of this compound make it a potential building block for the synthesis of more complex molecules, including polymers and liquid crystals. By introducing reactive functional groups at different positions, bifunctional monomers can be created and used in polymerization reactions.
For instance, the synthesis of liquid crystalline polymers often involves the use of rigid mesogenic units connected by flexible spacers. The this compound core, with its inherent rigidity, could serve as such a mesogenic unit. The introduction of polymerizable groups, such as vinyl or acrylate moieties, onto the phenyl rings would allow for its incorporation into polymer chains. Studies on liquid crystals containing chloro-benzothiazole Schiff base ester linkages suggest the potential for similar chloro-substituted phenyl benzoates to exhibit mesomorphic properties. uobasrah.edu.iq The synthesis of side-chain liquid-crystalline block copolymers containing phenyl benzoate moieties has been reported, indicating a viable pathway for incorporating such structures into advanced materials. mdpi.com
Benzophenone (B1666685) Analogues and Their Structural Characteristics
Benzophenones, or diphenylketones, are significant compounds in organic photochemistry and materials science. scihorizon.com The synthesis of benzophenone analogues from benzoate precursors is a known transformation. nih.gov For instance, the biotransformation of sodium benzoate into 2,4,6-trihydroxybenzophenone has been achieved using engineered E. coli, demonstrating the viability of converting a benzoate structure to a benzophenone core. nih.gov
Structurally, benzophenone derivatives are characterized by a non-planar conformation. The two phenyl rings are typically twisted out of the plane of the central carbonyl group due to steric repulsion between the ortho-hydrogen atoms. scihorizon.com In substituted benzophenones, such as 2-amino-5-chlorobenzophenone, the twist angles of the phenyl rings are in the range of 20-35°. scihorizon.com This non-planar structure is a key characteristic, as the degree of conjugation between the phenyl rings and the carbonyl group influences the molecule's electronic and photophysical properties. scihorizon.com While conjugation is favored by a planar conformation, steric hindrance prevents full co-planarity. scihorizon.com
Thiazole and Oxadiazole Derived Benzoates
Thiazole and oxadiazole heterocycles are important pharmacophores and building blocks in materials chemistry. nih.govnih.govresearchgate.net The synthesis of derivatives incorporating these rings often starts from carboxylic acids or their activated forms. A general route to 1,3,4-oxadiazole derivatives involves the conversion of a precursor to an acid hydrazide, which is then cyclized. nih.gov
Specifically, new derivatives of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized and evaluated as benzodiazepine receptor agonists. semanticscholar.org This work underscores the potential to modify benzoate-related structures to access complex heterocyclic systems. The introduction of different substituents onto the 5-position of the 1,3,4-oxadiazole ring, such as amino or hydroxyl groups, was shown to significantly impact the biological activity of the resulting compounds. semanticscholar.org Similarly, thiazole-substituted benzothiazole (B30560) derivatives have been synthesized from chloro-phenyl containing precursors, indicating established synthetic pathways for creating such complex molecules. nih.gov
Adamantane-Based Ester Derivatives and Conformation Analysis
The incorporation of the bulky, rigid adamantane (B196018) moiety into molecular structures is a strategy used to influence lipophilicity, thermal stability, and crystal packing. mdpi.com A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, including a 2-chlorobenzoate (B514982) derivative, has been synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids. nih.govresearchgate.net
Table 1: Conformational and Packing Characteristics of Adamantane-Based Ester Derivatives
| Feature | Description | Reference |
|---|---|---|
| Conformation | The molecular structures consistently adopt a synclinal conformation. | nih.govresearchgate.net |
| Crystal Packing | Molecules are commonly packed in a head-to-tail pattern (adamantane to phenyl). | nih.gov |
| Disorder | The adamantane group can exhibit orientational disorder in the crystal structure. | nih.gov |
Integration into Heterocyclic Systems (e.g., Quinoline, Benzoxazole Scaffolds)
Quinoline and its derivatives are crucial heterocyclic compounds with wide applications in medicinal and industrial chemistry. nih.govnih.gov Numerous classical synthetic methods exist for constructing the quinoline scaffold, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, which often utilize aniline or its derivatives as key starting materials. nih.govnih.gov
A suitably functionalized this compound derivative, for example, one containing an amino group on the phenyl ring, could serve as a precursor in these well-established reactions. This would allow for the direct integration of the chlorophenyl benzoate motif into a larger, fused heterocyclic system like quinoline. The versatility of quinoline synthesis, including transition metal-catalyzed reactions and greener protocols using ultrasound irradiation, provides multiple avenues for such molecular constructions. nih.gov Furthermore, synthetic links between different heterocyclic systems, such as the preparation of quinolines from benzoxazoles, highlight the modular nature of heterocyclic chemistry that can be leveraged to create complex scaffolds. researchgate.net
Development of Structure-Property Relationships for Advanced Material Applications
Understanding the relationship between molecular structure and macroscopic properties is fundamental to the design of new materials. For derivatives of this compound, this involves controlling intermolecular interactions to guide self-assembly and tuning electronic characteristics to optimize optical properties.
Design Principles for Modulating Supramolecular Assembly
The self-assembly of molecules into ordered supramolecular structures is governed by a network of noncovalent interactions. nih.govchemrxiv.org In the crystalline state, the assembly of molecules related to this compound is directed by a combination of weak hydrogen bonds, chalcogen bonds, and other non-bonded contacts. nih.gov
For example, in the crystal structure of a selective COX-2 inhibitor containing a 4-chlorophenyl group, the supramolecular architecture is cooperatively generated by several weak interactions. nih.gov These include:
Weak Hydrogen Bonds: Interactions such as C–H···F link molecules into chains.
Chalcogen Bonds: A C–S···F interaction can lock the molecular conformation and link adjacent layers.
These noncovalent interactions work in concert to form complex assemblies like double layers. nih.gov The design principle, therefore, is to strategically place halogen atoms (like chlorine and fluorine) and other functional groups onto the molecular scaffold to direct these specific interactions, thereby controlling the final supramolecular structure. nih.gov
Strategies for Enhancing Nonlinear Optical Properties
Materials with significant second-order nonlinear optical (NLO) properties are crucial for applications in laser technology and optoelectronics. scihorizon.comresearchgate.net A primary strategy for designing molecules with a large NLO response is to create a donor-π-acceptor (D-π-A) framework. This design facilitates intramolecular charge transfer upon excitation, which is correlated with enhanced NLO effects. researchgate.net
For derivatives of this compound, enhancing NLO properties would involve several key modifications:
Introducing Donor/Acceptor Groups: Attaching strong electron-donating groups (e.g., amino) and electron-withdrawing groups (e.g., nitro) to the aromatic rings can create the desired D-π-A structure.
Extending π-Conjugation: Increasing the length of the conjugated π-system between the donor and acceptor groups can significantly enhance the NLO response. ucf.edu
Polymer Integration: Incorporating NLO-active chromophores into a polymer matrix is a common strategy. For example, a poly(benzoate) containing a polar diacetylene chromophore was found to exhibit excellent and stable second-harmonic generation (SHG) with large macroscopic NLO coefficients. mdpi.comnih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are used to predict the NLO properties of new molecules. The first-order hyperpolarizability (β) is a key parameter, and calculations on the related molecule 2-amino-5-chlorobenzophenone suggest it has potential as an NLO material. scihorizon.com The NLO response of a molecule can also be influenced by its environment, such as the polarity of the solvent. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-Trihydroxybenzophenone |
| 2-Amino-5-chlorobenzophenone |
| 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole |
| Thiazole |
| Oxadiazole |
| 1,3,4-Oxadiazole |
| Benzothiazole |
| 1-Adamantyl bromomethyl ketone |
| 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate |
| Adamantane |
| Quinoline |
| Benzoxazole |
| Aniline |
| 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
| Sodium benzoate |
Impact of Derivatization on Catalytic Performance
The introduction of various functional groups at different positions on the this compound scaffold can profoundly influence its electronic and steric properties. These changes, in turn, dictate the efficacy of the molecule as a catalyst or as a ligand in a catalytic system. Research in this area has systematically investigated how different substituents affect catalytic outcomes in a range of chemical transformations.
One area of focus has been the derivatization of related heterocyclic systems, which can provide insights applicable to this compound. For instance, studies on benzothiazole derivatives have shown that the nature and position of substituents are critical for catalytic efficiency. In reactions such as the synthesis of 2-substituted benzothiazoles, the choice of catalyst and the substituents on the reacting aldehyde play a significant role. For example, the use of ZnO nanoparticles as a catalyst for the reaction of 2-aminothiophenol with various aldehydes resulted in excellent yields (83-98%) and short reaction times (2-8 minutes). mdpi.com The catalyst's reusability for up to eight times without a significant loss of activity highlights the robustness of the system. mdpi.com
Similarly, the development of a nanorod-shaped ionogel catalyst for the synthesis of 2-substituted benzothiazole derivatives demonstrated high to excellent yields (84-95%) under solvent-free conditions. mdpi.com This approach is compatible with both electron-donating and electron-withdrawing groups on the aldehyde, showcasing the versatility of the catalytic system. mdpi.com
In the context of copper-catalyzed reactions, the synthesis of 2-mercaptobenzothiazole derivatives has been shown to be highly effective with a CuBr catalyst at 80°C. nih.gov The presence of F, Cl, or Br substituents on the aryl ring led to high yields (76-84%), indicating that halogenated derivatives are well-tolerated and can even be beneficial in this catalytic process. nih.gov
The impact of derivatization is also evident in the structure-activity relationship studies of benzodiazepines, a class of compounds with some structural similarities to substituted phenyl benzoates. For 1,4-benzodiazepine derivatives, the introduction of a chlorine atom at the 7-position significantly increases the activity at peripheral benzodiazepine receptors compared to unsubstituted analogues. chemisgroup.us This suggests that the electronic and lipophilic properties imparted by the chlorine atom are crucial for receptor interaction. chemisgroup.us
While direct studies on the catalytic performance of derivatized this compound are not extensively detailed in the provided context, the principles gleaned from these related systems are highly relevant. The electronic effects of substituents (whether electron-donating or electron-withdrawing), the steric hindrance they impose, and their ability to coordinate with metal centers are all critical factors that would influence the catalytic performance of any derivatized this compound system.
Table 1: Impact of Catalyst and Substituents on the Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Aldehyde Substituent | Yield (%) | Reaction Time | Reusability |
|---|---|---|---|---|
| ZnO NPs | Various | 83-98 | 2-8 min | 8 times |
| Nanorod-shaped ionogel | EDG and EWG | 84-95 | 10-25 min | Yes |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The research into related heterocyclic compounds provides a strong foundation for predicting how derivatization would impact the catalytic performance of this compound systems. The key takeaway is that strategic substitution can be a powerful tool to enhance catalytic efficiency, selectivity, and catalyst longevity. Future research will likely focus on applying these principles directly to this compound and its derivatives to unlock their full potential in catalysis.
Q & A
Basic: What are the common synthetic routes for preparing 2-chlorophenyl benzoate, and how can reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via esterification between 2-chlorophenol and benzoyl chloride under alkaline conditions. A standard protocol involves dissolving 2-chlorophenol in dilute NaOH to deprotonate the hydroxyl group, followed by dropwise addition of benzoyl chloride. The reaction is exothermic and requires controlled temperature (0–5°C) to minimize hydrolysis of the acyl chloride. Purification is achieved via recrystallization in methanol or column chromatography. Yield optimization depends on stoichiometric ratios, solvent polarity, and the use of catalysts like DMAP (dimethylaminopyridine) to accelerate acylation . Alternative routes may employ protected intermediates, such as 2-chloro-4-sulfobenzoic acid derivatives, as described in sulfonation reactions using thionyl chloride .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester carbonyl signals (δ ~168 ppm).
- Infrared Spectroscopy (IR): Confirms ester C=O stretching (~1720 cm) and C-O-C asymmetric vibrations (~1250 cm).
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. Software like SHELXL refines structures, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement . For polycrystalline samples, powder diffraction combined with Rietveld refinement is employed .
Basic: How can researchers assess the purity of this compound, and what analytical standards apply?
Methodological Answer:
Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Gas Chromatography (GC): Flame ionization detectors (FID) assess volatile byproducts.
- Elemental Analysis: Validates empirical formula (e.g., CHClO).
Purity thresholds (>97% by HPLC/GC) are critical for reproducibility. Kanto Chemical’s catalog references HLC (high-performance liquid chromatogram) and GC protocols for analogous chlorophenyl derivatives .
Advanced: What challenges arise in resolving the crystal structure of this compound derivatives using powder diffraction data?
Methodological Answer:
Powder diffraction faces challenges due to preferred orientation and peak overlap. For example, N-(2-chlorophenyl)acetamide and phenyl (2-bromomethyl)benzoate structures were solved via simulated annealing algorithms in TOPAS, leveraging Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···Cl/Br contacts). Weak hydrogen bonds and π-stacking complicate refinement, necessitating high-resolution synchrotron data or parametric fitting to extract accurate lattice parameters .
Advanced: How can contradictory spectral data in synthesis intermediates be resolved?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from regioisomeric byproducts or solvatomorphs. For example, sulfonation of 2-chloro-4-sulfobenzoic acid may yield competing sulfone or sulfonic acid derivatives. To resolve:
- Perform 2D NMR (COSY, HSQC) to assign proton-proton correlations.
- Use mass spectrometry (MS) to confirm molecular ions (e.g., [M+H] at m/z 249.48 for 4-bromo-2-chlorophenylacetic acid analogs).
- Cross-validate with computational methods (DFT calculations for vibrational frequencies) .
Advanced: What strategies mitigate steric hindrance in functionalizing this compound for pharmacological studies?
Methodological Answer:
Steric hindrance from the ortho-chloro substituent limits electrophilic substitution. Strategies include:
- Directed ortho-metalation (DoM): Use lithium bases to deprotonate positions adjacent to the chloro group, enabling coupling with aryl halides.
- Protecting group chemistry: Temporarily mask the ester with tert-butyl groups to reduce steric bulk during functionalization.
- Microwave-assisted synthesis: Enhances reaction kinetics for sluggish transformations. Structural analogs like amlodipine benzoate (a calcium channel blocker) demonstrate the feasibility of modifying chlorophenyl esters for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
